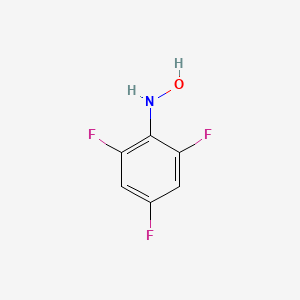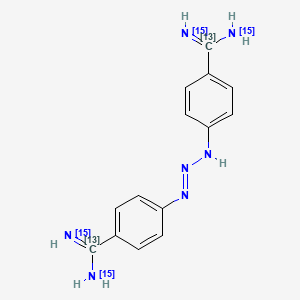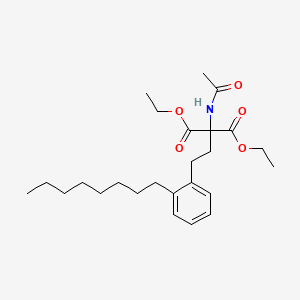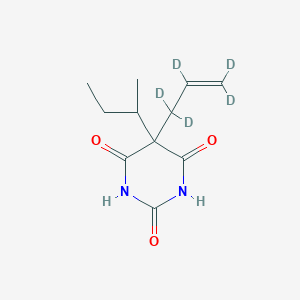
Talbutal-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talbutal-d5 is a deuterated form of Talbutal, a barbiturate with a short to intermediate duration of action. Barbiturates are central nervous system depressants capable of producing a range of effects from mild sedation to deep coma . This compound is primarily used in scientific research as a reference standard.
Preparation Methods
The synthesis of Talbutal-d5 involves the incorporation of deuterium atoms into the Talbutal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated precursors and controlled reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule .
Chemical Reactions Analysis
Talbutal-d5, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another. Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Talbutal-d5 is widely used in scientific research due to its stability and well-characterized properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of barbiturates on cellular processes.
Medicine: Utilized in pharmacological research to understand the metabolism and pharmacokinetics of barbiturates.
Industry: Applied in the development of new drugs and in quality control processes.
Mechanism of Action
Talbutal-d5 exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding increases the duration of time for which the chloride ion channel associated with the GABA receptor remains open, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron. This results in the depressant effects observed with barbiturates .
Comparison with Similar Compounds
Talbutal-d5 is similar to other barbiturates such as:
Butalbital: Another barbiturate with similar central nervous system depressant effects.
Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic properties.
This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and reaction mechanisms of barbiturates .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
5-butan-2-yl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,6D2 |
InChI Key |
BJVVMKUXKQHWJK-LDEUCTAFSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC)[2H] |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
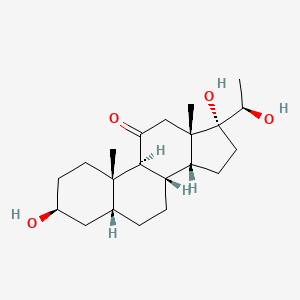
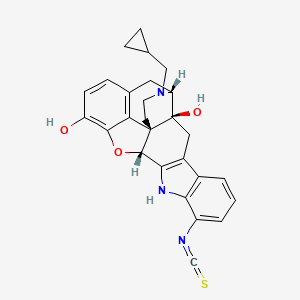
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
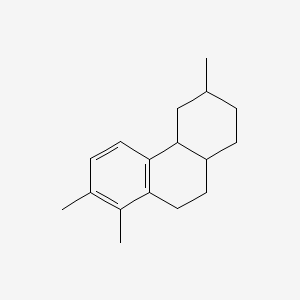
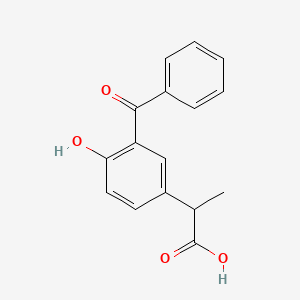
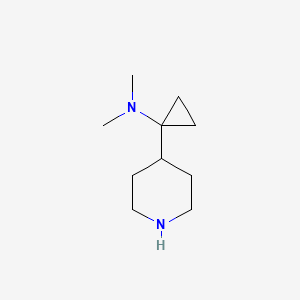

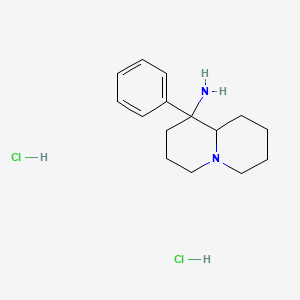
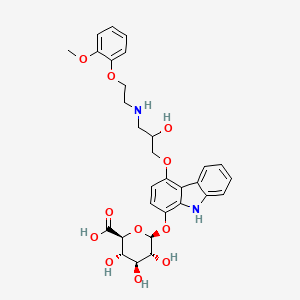
![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
